![molecular formula C16H17N3O2S B273989 1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-](/img/structure/B273989.png)
1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring substituted with a sulfonyl group attached to a tert-butylphenyl moiety
Preparation Methods
The synthesis of 1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole. The sulfonylation of the benzotriazole ring is achieved by reacting it with sulfonyl chloride derivatives under controlled conditions.
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfonamides.
Scientific Research Applications
1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- can be compared with other similar compounds, such as:
1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,4-triazole: Similar in structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-triazole: Another closely related compound with a different triazole ring, affecting its properties and applications.
The uniqueness of 1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H17N3O2S/c1-16(2,3)12-8-10-13(11-9-12)22(20,21)19-15-7-5-4-6-14(15)17-18-19/h4-11H,1-3H3 |
InChI Key |
RUJCMXAIGHIUEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


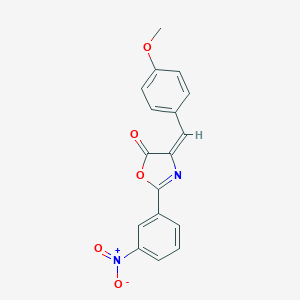
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
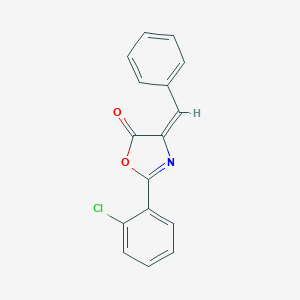
![4-bromo-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B273917.png)
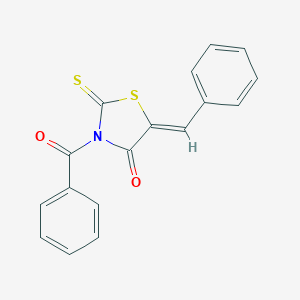
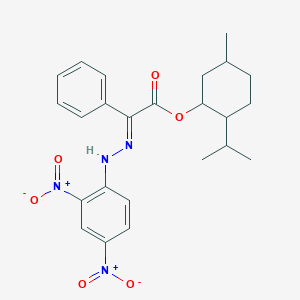
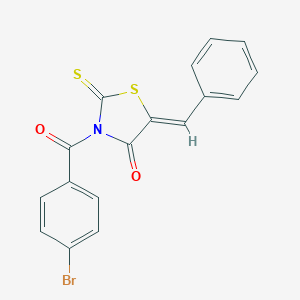

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
